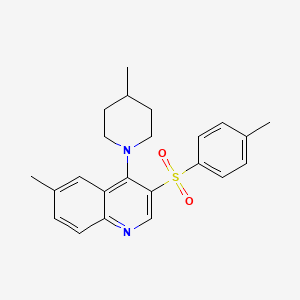
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline, also known as MMPSQ, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and has the potential to be used in a variety of applications.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to bind to certain proteins, such as albumin and transferrin, and this binding may be responsible for its fluorescent properties and other biological effects.
Biochemical and Physiological Effects:
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a variety of biochemical and physiological effects. In addition to its fluorescent properties, 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have antioxidant properties and may have potential use in treating oxidative stress-related diseases. 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline is its selectivity for certain metal ions, which makes it a potential candidate for use in detecting metal ions in biological samples. However, one limitation of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline is its potential toxicity, which may limit its use in certain applications. Additionally, the fluorescent properties of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline may be affected by pH and other environmental factors, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline research. One potential area of research is the development of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline-based probes for the detection of metal ions in biological samples. Another potential area of research is the development of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline-based therapeutics for the treatment of oxidative stress-related diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline and its potential applications in scientific research.
Métodos De Síntesis
The synthesis method for 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline involves a multi-step process that includes the reaction of 4-methylpiperidine with 4-chloro-6-methyl-3-(4-methylphenyl) sulfonylquinoline. This reaction produces the intermediate compound, which is then further reacted with sodium hydride and methyl iodide to produce the final product, 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline. This synthesis method has been optimized and has been shown to produce high yields of 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline.
Aplicaciones Científicas De Investigación
6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been studied for its potential use in various scientific research applications. One of the primary areas of research has been its use as a fluorescent probe for the detection of metal ions. 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal upon binding. This property makes 6-Methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline a potential candidate for use in detecting metal ions in biological samples.
Propiedades
IUPAC Name |
6-methyl-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-4-7-19(8-5-16)28(26,27)22-15-24-21-9-6-18(3)14-20(21)23(22)25-12-10-17(2)11-13-25/h4-9,14-15,17H,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNKBEYSAUABFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

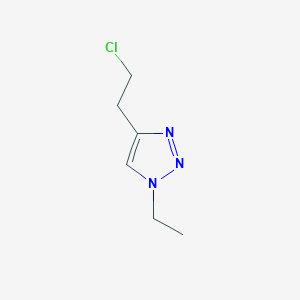
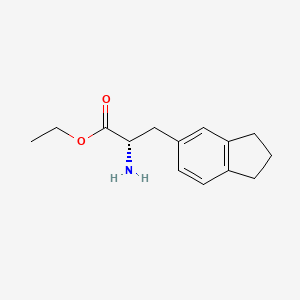
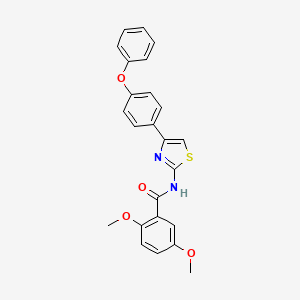
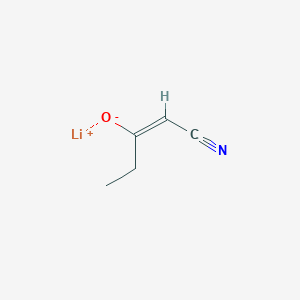
![N-(2-chloro-4-methylphenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2395589.png)
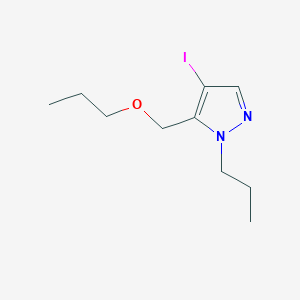
![(NZ)-N-[1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-phenylsulfanylethylidene]hydroxylamine](/img/structure/B2395593.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2395594.png)
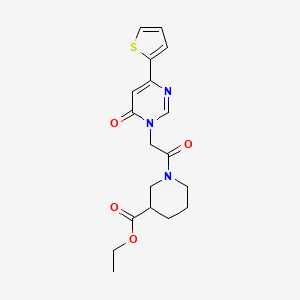
![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)

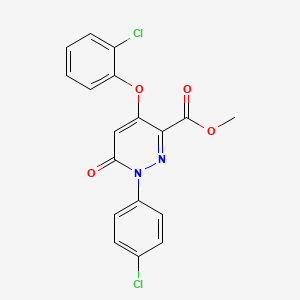
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2395602.png)